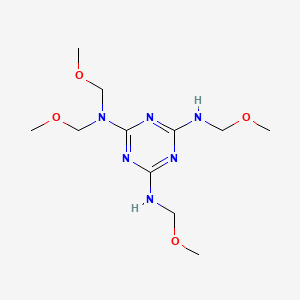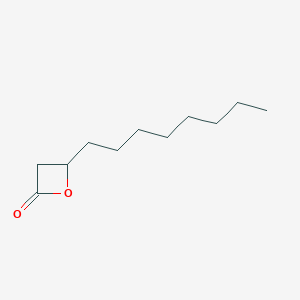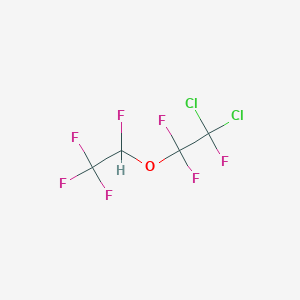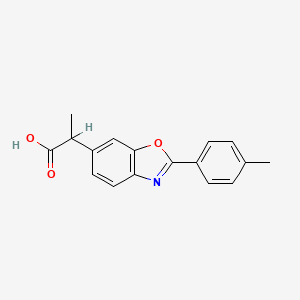
N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine” is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of methoxymethyl groups attached to the triazine core, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine” typically involves the reaction of a triazine precursor with methoxymethylating agents. Common reagents used in this process include formaldehyde and methanol, often in the presence of a catalyst such as an acid or base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing similar reagents and catalysts as in laboratory synthesis. The reaction conditions would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
“N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine” can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formyl or carboxyl derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or reagent.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of “N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The methoxymethyl groups could play a role in modulating its activity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazine derivatives with different substituents, such as:
Melamine: A triazine derivative with amino groups.
Cyanuric chloride: A triazine derivative with chlorine atoms.
Atrazine: A herbicide with ethylamino and isopropylamino groups.
Uniqueness
“N~2~,N~2~,N~4~,N~6~-Tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine” is unique due to the presence of methoxymethyl groups, which can influence its chemical reactivity and potential applications. These groups may enhance its solubility, stability, and ability to interact with other molecules.
Propiedades
Número CAS |
52825-43-1 |
|---|---|
Fórmula molecular |
C11H22N6O4 |
Peso molecular |
302.33 g/mol |
Nombre IUPAC |
2-N,2-N,4-N,6-N-tetrakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C11H22N6O4/c1-18-5-12-9-14-10(13-6-19-2)16-11(15-9)17(7-20-3)8-21-4/h5-8H2,1-4H3,(H2,12,13,14,15,16) |
Clave InChI |
FLYHFZHMELHCRY-UHFFFAOYSA-N |
SMILES canónico |
COCNC1=NC(=NC(=N1)N(COC)COC)NCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)










